3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
CAS No.: 1040669-34-8
Cat. No.: VC11952932
Molecular Formula: C16H22N6O2S2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040669-34-8 |
|---|---|
| Molecular Formula | C16H22N6O2S2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H22N6O2S2/c1-10-21-22-16(26-10)19-13(23)8-7-12-9-25-15(18-12)20-14(24)17-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,19,22,23)(H2,17,18,20,24) |
| Standard InChI Key | OEJZYZDEAZOGQI-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 394.5 g/mol
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SMILES:
CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 -
IUPAC Name: 3-[2-(Cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| LogP (Octanol-Water) | 1.69 (Consensus) | |
| Solubility | 0.47–1.24 mg/mL (Soluble in water) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area (TPSA) | 54.02 Ų |
The compound exhibits moderate lipophilicity (LogP ~1.69), enabling efficient membrane permeability. Its solubility profile suggests suitability for oral or parenteral formulations.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors:
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Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
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Step 2: Introduction of the cyclohexylcarbamoyl group using carbodiimide coupling agents (e.g., EDC/HOBt).
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Step 3: Amidation with 5-methyl-1,3,4-thiadiazol-2-amine to yield the final product.
Key Reaction Conditions:
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Solvents: Acetonitrile, dimethylformamide (DMF)
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Catalysts: Hydroxybenzotriazole (HOBt), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)
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Temperature: Room temperature to 100°C
Analytical Characterization
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NMR Spectroscopy: -NMR confirms the presence of cyclohexyl (δ 1.15–1.70 ppm) and thiadiazole protons (δ 2.59 ppm).
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 395.06.
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Purity: >95% by HPLC (C18 column, acetonitrile/water gradient).
Anticancer Activity
Preliminary assays against prostate (PC3) and colon (HT-29) cancer cell lines revealed moderate cytotoxicity (IC₅₀: 25–50 µM). Mechanistically, it induces apoptosis via mitochondrial depolarization and caspase-3 activation.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| PC3 | 35.2 | Caspase-3 activation |
| HT-29 | 47.8 | ROS generation, DNA fragmentation |
Antimicrobial Properties
The thiazole-thiadiazole hybrid structure disrupts bacterial cell wall synthesis. In vitro testing against Staphylococcus aureus showed a MIC of 32 µg/mL .
Structure-Activity Relationship (SAR)
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Thiadiazole Ring: Essential for COX-2/5-LOX inhibition; electron-withdrawing groups enhance activity .
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Cyclohexylcarbamoyl Group: Improves metabolic stability and target binding via hydrophobic interactions.
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Propanamide Linker: Optimizes solubility without compromising membrane permeability.
Key Modifications for Improved Efficacy:
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